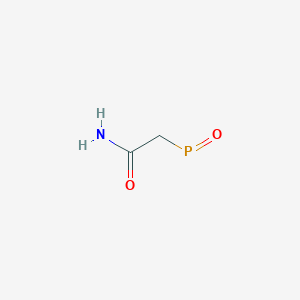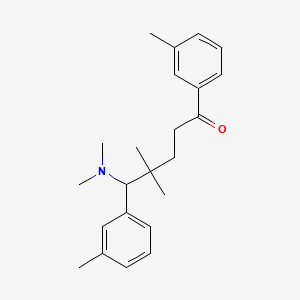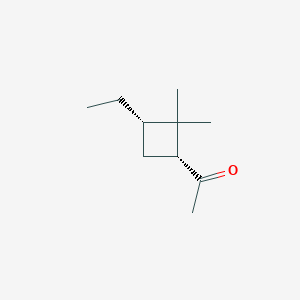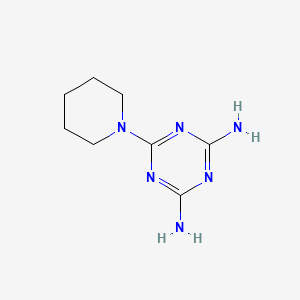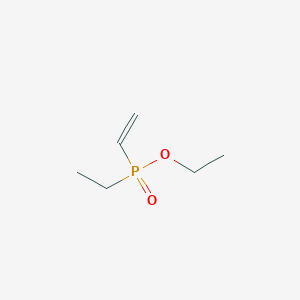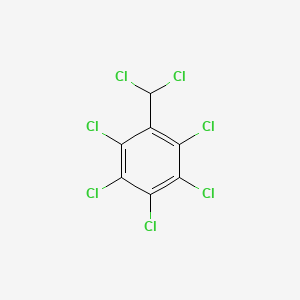
4-(4-Aminophenyl)sulfonyl-2-chloroaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Aminophenyl)sulfonyl-2-chloroaniline is a chemical compound with the molecular formula C12H11ClN2O2S. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound features an amino group, a sulfonyl group, and a chlorine atom attached to a benzene ring, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Aminophenyl)sulfonyl-2-chloroaniline typically involves the reaction of 4-chloroaniline with sulfonyl chloride derivatives. One common method is the reaction of 4-chloroaniline with 4-aminobenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in a solvent such as dichloromethane or acetonitrile, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in the laboratory. The process may include additional steps for purification, such as recrystallization or chromatography, to ensure the final product’s purity and quality.
化学反応の分析
Types of Reactions
4-(4-Aminophenyl)sulfonyl-2-chloroaniline undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or alcohols under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Sulfide derivatives.
Substitution: Hydroxyl or alkoxy derivatives.
科学的研究の応用
4-(4-Aminophenyl)sulfonyl-2-chloroaniline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in developing pharmaceuticals, particularly as an intermediate in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and polymers.
作用機序
The mechanism of action of 4-(4-Aminophenyl)sulfonyl-2-chloroaniline involves its interaction with specific molecular targets and pathways. The amino and sulfonyl groups allow it to form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. The chlorine atom can participate in halogen bonding, further stabilizing the compound’s interaction with its targets .
類似化合物との比較
Similar Compounds
4-Chloroaniline: Lacks the sulfonyl group, making it less versatile in certain reactions.
4-Aminobenzenesulfonyl Chloride: Lacks the chlorine atom, limiting its reactivity in substitution reactions.
Uniqueness
4-(4-Aminophenyl)sulfonyl-2-chloroaniline is unique due to the presence of both the sulfonyl and chlorine groups, which enhance its reactivity and versatility in various chemical reactions. This combination of functional groups allows it to participate in a broader range of reactions compared to its similar compounds .
特性
CAS番号 |
5418-99-5 |
|---|---|
分子式 |
C12H11ClN2O2S |
分子量 |
282.75 g/mol |
IUPAC名 |
4-(4-aminophenyl)sulfonyl-2-chloroaniline |
InChI |
InChI=1S/C12H11ClN2O2S/c13-11-7-10(5-6-12(11)15)18(16,17)9-3-1-8(14)2-4-9/h1-7H,14-15H2 |
InChIキー |
RUARXDOHHXUAHU-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1N)S(=O)(=O)C2=CC(=C(C=C2)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


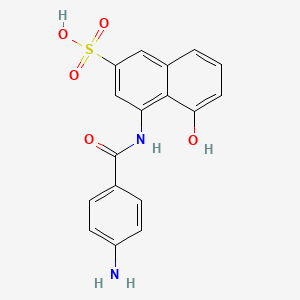


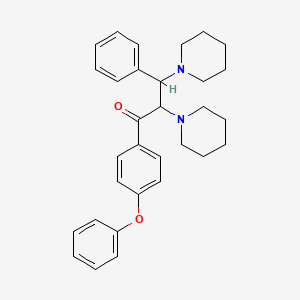
![3-(2-methoxyphenyl)-5-(4-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B14737760.png)
